molecular formula C24H18ClFN2O2 B2992907 5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 338793-35-4

5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2992907
CAS No.: 338793-35-4
M. Wt: 420.87
InChI Key: AYKJWSPMOMQGSU-HAHDFKILSA-N
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Description

The compound 5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 338793-35-4) is a pyrrol-2-one derivative with the molecular formula C₂₄H₁₈ClFN₂O₂ and a molecular weight of 420.868 g/mol . Its IUPAC name reflects a complex substitution pattern: a 4-chloroanilino group at position 5, a 4-fluorophenyl group at position 4, and a 4-methoxyphenyl group at position 1. The Z-configuration of the methylene group is explicitly noted in its systematic nomenclature .

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-30-21-12-10-20(11-13-21)28-23(15-27-19-8-4-17(25)5-9-19)22(14-24(28)29)16-2-6-18(26)7-3-16/h2-15,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIZVWAJOLDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one , often referred to as a pyrrole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its therapeutic effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • A pyrrole ring
  • A methylene bridge with a chlorinated aniline moiety
  • Fluorophenyl and methoxyphenyl substituents

Structural Formula

The structural formula can be represented as follows:

C20H18ClFNO2\text{C}_{20}\text{H}_{18}\text{ClFNO}_{2}

Anticancer Properties

Research indicates that pyrrole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to the one can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.

Case Study:
A study published in ACS Omega reported that newly synthesized pyrrole derivatives showed selective antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessing the antibacterial efficacy of similar compounds indicated promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit key enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

Research Findings:
In vitro studies demonstrated that the compound significantly inhibited AChE activity, suggesting its potential use in neurodegenerative disease therapies .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
5-[(4-chloroanilino)methylene]75%
Ascorbic Acid90%

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Blocking the activity of enzymes like AChE.
  • Antioxidant Defense : Reducing oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrol-2-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name & CAS (if available) Key Substituents Molecular Weight (g/mol) Synthesis Method Pharmacological Notes References
5-[(4-Chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (338793-35-4) 4-Cl-anilino, 4-F-phenyl, 4-OMe-phenyl 420.87 Not specified No explicit data, but structural motifs align with bioactive pyrrolones
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-Cl-phenyl, thiophen-2-yl, methyl-phenyl 368.86 Base-catalyzed cyclization of propargylamine precursors Highlighted for "promising pharmacological activity"
5-(4-Chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one (500274-59-9) 4-Cl-phenyl, diethylaminoethyl, hydroxy, 4-OMe-2-Me-benzoyl 484.95 Not specified Diethylaminoethyl group may enhance solubility or target affinity
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one 4-Cl-benzoyl, 4-NO₂-phenyl, tetrahydrofuranmethyl 454.85 Not specified Nitro group may confer electron-withdrawing effects; tetrahydrofuranmethyl adds steric bulk
4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one Acetyl, 4-F-phenyl, 4-Me-phenyl 232.22 Not specified Smaller molecular weight; acetyl group could modulate reactivity

Key Observations :

Substituent Diversity: The reference compound’s 4-methoxyphenyl and 4-fluorophenyl groups contrast with thiophene (in ) or nitrophenyl (in ), which alter electronic properties. Thiophene introduces aromatic heterocyclic character, while nitro groups enhance electrophilicity. Diethylaminoethyl (in ) and tetrahydrofuranmethyl (in ) substituents likely improve solubility or binding interactions compared to the reference compound’s methoxyphenyl group.

Synthetic Approaches :

  • Only the thiophene-containing compound () specifies a base-catalyzed cyclization route, emphasizing the role of propargylamine intermediates. The reference compound’s synthesis remains unspecified but may involve similar cyclization or cross-coupling strategies.

Pharmacological Potential: While explicit data for the reference compound is lacking, analogues like and are noted for bioactivity, suggesting that substituents such as thiophene or acetyl groups could enhance target engagement.

Analytical Characterization :

  • Structural elucidation of these compounds likely employs X-ray crystallography refined via programs like SHELXL (e.g., ), a standard for small-molecule analysis.

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